molecular formula C22H22N4O4 B11225737 N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

Cat. No.: B11225737
M. Wt: 406.4 g/mol
InChI Key: HNNJOADSEIVQAT-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with an acetylphenyl group and an ethylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline ring is synthesized by the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the quinoxaline reacts with 4-acetylphenyl isocyanate.

    Attachment of the Ethylacetamide Moiety: The final step involves the acylation of the intermediate product with ethyl acetate in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-aminobenzenesulfonamide
  • N-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones

Uniqueness

N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is unique due to its specific structural features, such as the combination of a quinoxaline ring with an acetylphenyl group and an ethylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(4-acetylphenyl)acetamide

InChI

InChI=1S/C22H22N4O4/c1-4-25(15(3)28)21-22(30)26(19-8-6-5-7-18(19)24-21)13-20(29)23-17-11-9-16(10-12-17)14(2)27/h5-12H,4,13H2,1-3H3,(H,23,29)

InChI Key

HNNJOADSEIVQAT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)C)C(=O)C

Origin of Product

United States

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